

Application Notes and Protocols for AZD5904 Treatment in Neutrophil Isolation and Culture

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Compound of Interest

Compound Name: AZD5904

Cat. No.: B1666224

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Introduction

AZD5904 is a potent and irreversible inhibitor of myeloperoxidase (MPO), a key enzyme in neutrophils. MPO is stored in the azurophilic granules of neutrophils and, upon activation, is released into the phagosome and extracellular space.^[1] It catalyzes the formation of hypochlorous acid (HOCl) from hydrogen peroxide (H₂O₂) and chloride ions, a critical step in the neutrophil's respiratory burst for pathogen destruction.^{[2][3]} However, the excessive activity of MPO and the subsequent production of reactive oxygen species can also contribute to tissue damage in various inflammatory diseases.^{[1][3]} Therefore, the inhibition of MPO by molecules such as **AZD5904** presents a promising therapeutic strategy for a range of inflammatory conditions.

These application notes provide detailed protocols for the isolation and culture of human neutrophils, as well as their treatment with **AZD5904** to study its effects on neutrophil function.

Quantitative Data Summary

The following table summarizes the known quantitative effects of **AZD5904** on neutrophil function. It is important to note that while data on HOCl production is specific to **AZD5904**, data

on other neutrophil functions are inferred from studies with other MPO inhibitors like AZM198 and should be confirmed experimentally for **AZD5904**.

Parameter	Method	Stimulus	AZD5904 Concentration	Result	Reference
MPO Inhibition (IC ₅₀)	In vitro enzyme assay	-	140 nM	50% inhibition of human MPO activity	[4]
HOCl Production	In vitro assay with isolated human neutrophils	PMA	1 µM	>90% inhibition	[4]
Reactive Oxygen Species (ROS) Production	Flow cytometry (e.g., using Dihydrorhodamine 123)	PMA or TNFα/ANCA	Not specified for AZD5904; observed with MPO inhibitor AZM198	Reduced	[5]
Degranulation (Azurophilic Granules)	ELISA for Human Neutrophil Peptides 1-3 (HNP 1-3)	PMA or TNFα/ANCA	Not specified for AZD5904; observed with MPO inhibitor AZM198	Reduced	[5]
Neutrophil Extracellular Trap (NET) Formation	Immunofluorescence or DNA quantification assay	PMA or TNFα/ANCA	Not specified for AZD5904; observed with MPO inhibitor AZM198	Reduced	[5]
αMβ2 Integrin Activation	Flow cytometry	fMLP or PMA	Not specified for AZD5904; observed with MPO inhibitor 4-ABAH	Increased	[6]

Experimental Protocols

Protocol 1: Human Neutrophil Isolation from Whole Blood

This protocol describes the isolation of highly pure and viable human neutrophils from fresh whole blood using density gradient centrifugation.

Materials:

- Anticoagulated whole blood (ACD-A or sodium heparin)
- Density gradient medium (e.g., Ficoll-Paque™ PREMIUM, Percoll®)
- Hanks' Balanced Salt Solution (HBSS), without Ca^{2+} / Mg^{2+}
- Red Blood Cell (RBC) Lysis Buffer
- HBSS with 2% Human Serum Albumin (HSA)
- Sterile conical tubes (15 mL and 50 mL)
- Serological pipettes
- Centrifuge

Procedure:

- Bring all reagents to room temperature.
- Carefully layer 15-20 mL of anticoagulated whole blood over 12 mL of density gradient medium in a 50 mL conical tube. To maintain a sharp interface, hold the tube at an angle and slowly dispense the blood against the side of the tube.
- Centrifuge at 500 x g for 30 minutes at room temperature with the brake off.
- After centrifugation, distinct layers will be visible. Carefully aspirate and discard the upper layers containing plasma, mononuclear cells, and the density gradient medium, leaving the

neutrophil and erythrocyte-rich pellet at the bottom.

- Resuspend the cell pellet in HBSS without $\text{Ca}^{2+}/\text{Mg}^{2+}$ to a final volume of 20 mL.
- RBC Lysis: Add 20 mL of 1X RBC Lysis Buffer to the cell suspension. Mix gently and incubate for 5-10 minutes at room temperature.
- Centrifuge at 250 x g for 5 minutes. Discard the supernatant.
- If the pellet is still red, repeat the RBC lysis step.
- Wash the neutrophil pellet by resuspending in 10 mL of HBSS without $\text{Ca}^{2+}/\text{Mg}^{2+}$ and centrifuging at 250 x g for 5 minutes.
- Resuspend the final neutrophil pellet in HBSS with 2% HSA.
- Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. Purity of >95% is expected.
- Isolated neutrophils are short-lived and should be used for experiments within 2-4 hours of isolation for optimal function.[\[4\]](#)[\[7\]](#)

Protocol 2: Short-Term Culture of Human Neutrophils

For experiments requiring a short incubation period, such as apoptosis or infection assays, the following culture conditions are recommended.

Materials:

- Isolated human neutrophils
- RPMI 1640 medium
- Fetal Bovine Serum (FBS), heat-inactivated
- Penicillin-Streptomycin solution (optional)
- Sterile culture plates or tubes

Procedure:

- Prepare complete culture medium: RPMI 1640 supplemented with 10% heat-inactivated FBS. Penicillin-Streptomycin can be added to prevent bacterial contamination.
- Resuspend the isolated neutrophils in the complete culture medium to the desired cell density (e.g., 1×10^6 cells/mL).
- Plate the cells in the appropriate sterile culture vessel.
- Incubate at 37°C in a humidified atmosphere with 5% CO₂.

Protocol 3: Treatment of Neutrophils with AZD5904

This protocol outlines the general procedure for treating isolated neutrophils with **AZD5904** to assess its impact on various cellular functions.

Materials:

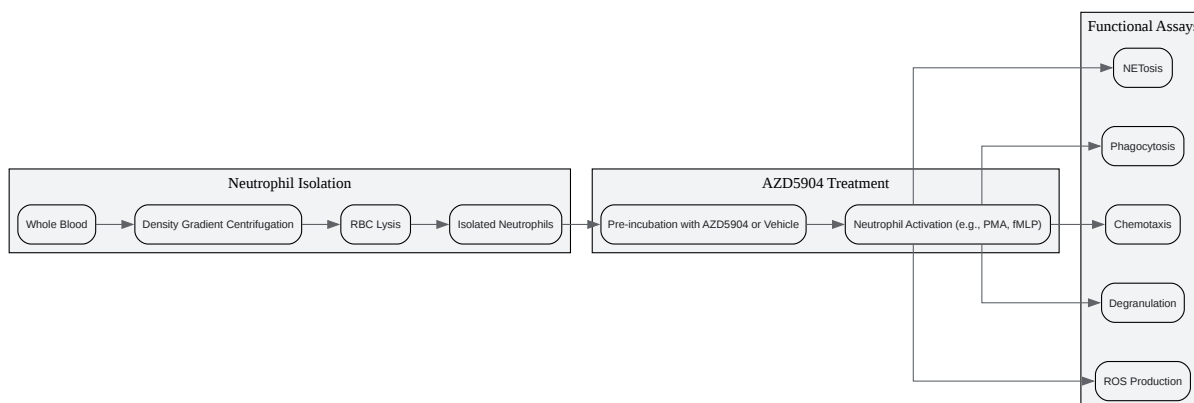
- Isolated human neutrophils in appropriate buffer or culture medium
- **AZD5904** stock solution (dissolved in a suitable solvent, e.g., DMSO)
- Vehicle control (the same solvent used for **AZD5904**, e.g., DMSO)
- Neutrophil activators (e.g., Phorbol 12-myristate 13-acetate (PMA), N-Formylmethionyl-leucyl-phenylalanine (fMLP), zymosan)

Procedure:

- Prepare a working stock solution of **AZD5904** in the appropriate buffer or medium. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and does not exceed a level that affects neutrophil viability or function (typically $\leq 0.1\%$).
- Aliquot the isolated neutrophils into experimental tubes or wells at the desired concentration.
- Add the desired concentration of **AZD5904** or the vehicle control to the neutrophils.

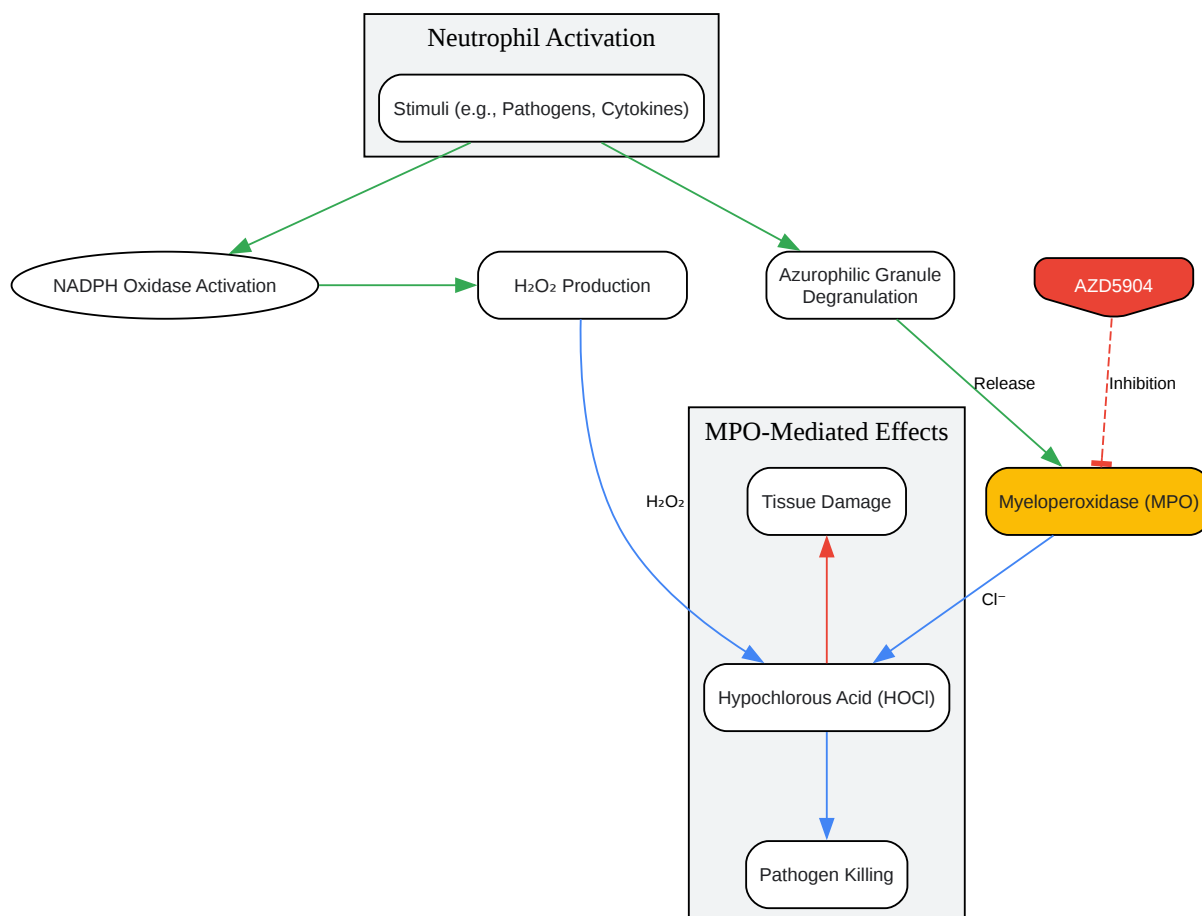
- Pre-incubate the neutrophils with **AZD5904** for a specific period (e.g., 15-30 minutes) at 37°C to allow for MPO inhibition.
- Following pre-incubation, add the desired neutrophil activator (e.g., PMA, fMLP) to stimulate a specific function (e.g., respiratory burst, degranulation, chemotaxis).
- Incubate for the appropriate duration depending on the assay being performed.
- Proceed with the specific assay to measure the neutrophil function of interest (e.g., ROS production, elastase release, migration, phagocytosis, NET formation).

Visualizations



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Experimental workflow for **AZD5904** treatment of isolated neutrophils.



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Signaling pathway of MPO in neutrophils and the inhibitory action of **AZD5904**.

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